molecular formula C25H24N4O5 B3212762 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-ethylphenyl)acetamide CAS No. 1105225-59-9

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-ethylphenyl)acetamide

Cat. No.: B3212762
CAS No.: 1105225-59-9
M. Wt: 460.5
InChI Key: OYJASOQGJMJBOF-UHFFFAOYSA-N
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Description

2-{3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-ethylphenyl)acetamide is a novel synthetic compound designed for research purposes, integrating several pharmaceutically relevant structural motifs. Its molecular architecture features a 1,2-dihydropyridin-2-one core, a scaffold recognized in medicinal chemistry for its diverse biological activities. This core is functionalized with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl group—a substitution pattern commonly associated with interactions in neurological and enzyme inhibition targets . Furthermore, the structure includes an N-acetamide linkage to a 3-ethylphenyl group, a feature shared with compounds investigated for targeted receptor activity . The integration of the 1,2-dihydropyridinone and 1,2,4-oxadiazole rings suggests potential for multi-target engagement in biochemical pathways. While the specific mechanism of action for this precise molecule is not yet reported in the scientific literature, its design principles imply significant research value. Potential applications could include exploration as a modulator of kinase activity , enzyme inhibition , or receptor signaling studies . Researchers may find this compound particularly valuable for probing structure-activity relationships in the development of new therapeutic agents, especially in areas such as oncology and neuroscience. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-4-16-7-5-8-18(13-16)26-22(30)15-29-12-6-9-19(25(29)31)24-27-23(28-34-24)17-10-11-20(32-2)21(14-17)33-3/h5-14H,4,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJASOQGJMJBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.

    Formation of the pyridine ring: This step involves the condensation of an appropriate aldehyde or ketone with an amine or ammonia, followed by cyclization.

    Coupling of the oxadiazole and pyridine rings: This step involves the coupling of the two heterocyclic rings through a suitable linker, such as an acetamide group, under appropriate reaction conditions.

    Introduction of the dimethoxyphenyl and ethylphenyl groups:

Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent, to achieve high yields and purity.

Chemical Reactions Analysis

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-ethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized products.

    Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, to form corresponding amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce various substituents.

    Hydrolysis: The compound can undergo hydrolysis reactions, particularly at the acetamide group, to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-ethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Kinase Inhibition Potential: The dihydropyridinone moiety in the target compound may mimic ATP-binding motifs in kinases, a feature less pronounced in Compounds m, n, o.
  • Solubility : The dimethoxy groups could improve aqueous solubility relative to Compound 60’s methyl-oxadiazole, aiding bioavailability .
  • Structural Insights : Crystallographic data refined via SHELX tools (e.g., SHELXL) would be critical for elucidating binding conformations .

Q & A

Q. What analytical approaches resolve stereochemical uncertainties in the compound’s derivatives?

  • Methodological Answer : Use chiral HPLC with amylose-based columns to separate enantiomers. Confirm configurations via X-ray crystallography or electronic circular dichroism (ECD). Compare experimental data with computed spectra (e.g., time-dependent DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-ethylphenyl)acetamide

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